

An In-depth Technical Guide to 2-Cyclobutyl-2-oxoacetic Acid

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Compound of Interest

Compound Name: 2-Cyclobutyl-2-oxoacetic acid

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclobutyl-2-oxoacetic acid, a fascinating and versatile molecule, stands at the intersection of strained ring chemistry and the biologically significant α -keto acid motif. Its unique structural features, combining a four-membered cyclobutane ring with a reactive α -keto acid functionality, make it a valuable building block in organic synthesis and a compound of interest in medicinal chemistry.^[1] The rigid, puckered nature of the cyclobutane ring can impart specific conformational constraints on molecules, a property increasingly exploited in drug design to enhance binding affinity and metabolic stability.^{[2][3]} Concurrently, α -keto acids are pivotal intermediates in numerous metabolic pathways and are recognized for their diverse biological activities.^{[4][5]} This guide provides a comprehensive overview of the known chemical properties, experimental data (where available), and potential applications of **2-Cyclobutyl-2-oxoacetic acid**, tailored for professionals in research and drug development.

Chemical and Physical Properties

Currently, much of the available data on the physicochemical properties of **2-Cyclobutyl-2-oxoacetic acid** is predicted rather than experimentally determined. These computational estimates provide a valuable starting point for handling and experimental design.

Property	Value	Source
Molecular Formula	C ₆ H ₈ O ₃	[1][6]
Molecular Weight	128.13 g/mol	[1][6]
CAS Number	13884-85-0	[1][6]
Predicted Boiling Point	213.862 °C at 760 mmHg	[1]
Predicted Density	1.323 g/cm ³	[1]
Predicted pKa	2.66 ± 0.54	[1]
Predicted Flash Point	97.426 °C	[1]
Appearance	Not specified (likely a solid or oil)	
Solubility	Not specified	
Melting Point	Not available	

Spectroscopic Data

As of the latest literature review, detailed experimental spectroscopic data for **2-Cyclobutyl-2-oxoacetic acid** has not been published. However, based on its structure, the following spectral characteristics can be anticipated:

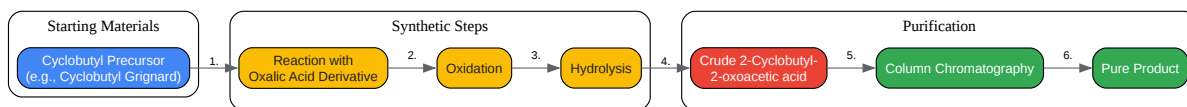
- ¹H NMR:** The spectrum would be expected to show signals corresponding to the methine proton on the cyclobutane ring adjacent to the carbonyl group, as well as the methylene protons of the cyclobutane ring. The carboxylic acid proton would likely appear as a broad singlet at a downfield chemical shift.
- ¹³C NMR:** The spectrum should display distinct signals for the two carbonyl carbons (ketone and carboxylic acid), the methine carbon, and the methylene carbons of the cyclobutane ring.
- Infrared (IR) Spectroscopy:** Key absorption bands would be expected for the O-H stretch of the carboxylic acid (broad), the C=O stretches of the ketone and carboxylic acid (typically in the range of 1680-1750 cm⁻¹), and C-H stretches of the cyclobutane ring.

- **Mass Spectrometry:** The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns related to the loss of CO₂, CO, and cleavage of the cyclobutane ring.

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of **2-Cyclobutyl-2-oxoacetic acid** is not readily available in the peer-reviewed literature, general synthetic strategies for α-keto acids and cyclobutane derivatives can be adapted. A plausible synthetic route could involve the oxidation of a suitable precursor, such as 2-cyclobutyl-2-hydroxyacetic acid or cyclobutylglyoxal. Another approach could be the ozonolysis of a myrtenal-derived bicyclic compound, which has been demonstrated for the synthesis of chiral cyclobutane keto acids.[7]

A logical workflow for a potential synthesis is outlined below:



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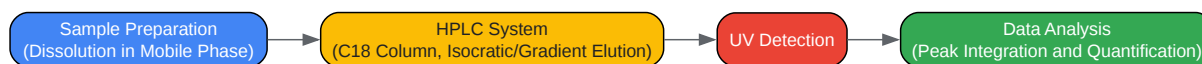
Caption: A potential synthetic workflow for **2-Cyclobutyl-2-oxoacetic acid**.

Purification would likely involve standard techniques such as column chromatography on silica gel, followed by characterization to confirm the structure and purity of the final product.

Analytical Methods

For the analysis of **2-Cyclobutyl-2-oxoacetic acid**, High-Performance Liquid Chromatography (HPLC) would be a suitable technique. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of an acidified aqueous solution and an organic modifier like acetonitrile or methanol, would likely provide good separation and quantification.[8] Detection could be achieved using a UV detector, monitoring at a wavelength corresponding to the carbonyl chromophore.

A general workflow for the HPLC analysis is depicted below:



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Caption: A typical workflow for the HPLC analysis of **2-Cyclobutyl-2-oxoacetic acid**.

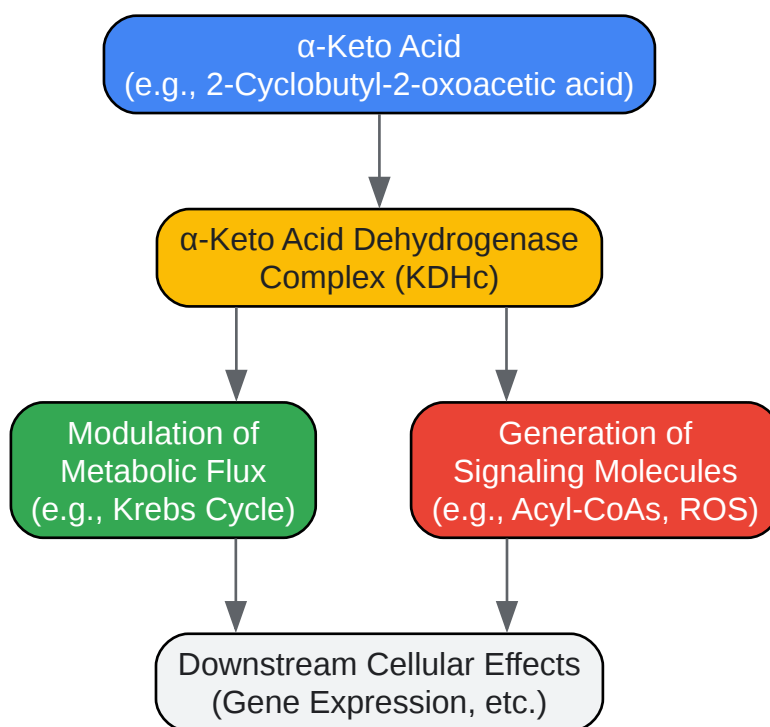
Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity of **2-Cyclobutyl-2-oxoacetic acid** is currently lacking in the public domain. However, the broader classes of molecules to which it belongs, namely cyclobutane derivatives and α -keto acids, are of significant interest in drug discovery.

Cyclobutane-containing compounds have been investigated for a wide range of therapeutic applications, including as antiviral, anticancer, and anti-inflammatory agents.[2][9] The conformational rigidity imparted by the cyclobutane ring can lead to improved target binding and favorable pharmacokinetic properties.[2][3]

α -Keto acids are key metabolites in cellular metabolism, including the citric acid cycle.[10] They are involved in amino acid metabolism, and some, like α -ketoglutarate, have been shown to play roles in cellular signaling, including the regulation of mTOR and antioxidant responses.[4][5][11] It is plausible that **2-Cyclobutyl-2-oxoacetic acid**, as an α -keto acid, could interact with enzymes and receptors involved in metabolic and signaling pathways.

A hypothetical signaling pathway that could be influenced by an α -keto acid is outlined below. This diagram illustrates the general role of α -keto acid dehydrogenases, which are crucial regulatory points in metabolism.



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Caption: A generalized signaling pathway involving α-keto acids.

Further research is necessary to elucidate the specific biological targets and pharmacological effects of **2-Cyclobutyl-2-oxoacetic acid**.

Conclusion and Future Directions

2-Cyclobutyl-2-oxoacetic acid is a molecule with significant untapped potential. While current knowledge is primarily based on predicted properties and its classification within broader chemical families, its unique structure warrants further investigation. Future research should focus on:

- Development of robust synthetic routes: Establishing a reliable and scalable synthesis is crucial for enabling further studies.
- Comprehensive characterization: Detailed experimental determination of its physicochemical properties and full spectroscopic analysis are needed.

- Biological screening: A broad-based biological screening program could uncover novel therapeutic applications.
- Mechanistic studies: Investigating its interactions with key enzymes and signaling pathways will provide a deeper understanding of its potential pharmacological effects.

As the fields of medicinal chemistry and chemical biology continue to explore novel chemical space, molecules like **2-Cyclobutyl-2-oxoacetic acid** offer exciting opportunities for the development of new therapeutics and research tools. This guide serves as a foundational resource to stimulate and support these future endeavors.

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